molecular formula C16H14BrNO2 B4416563 N-[4-(allyloxy)phenyl]-2-bromobenzamide

N-[4-(allyloxy)phenyl]-2-bromobenzamide

Cat. No.: B4416563
M. Wt: 332.19 g/mol
InChI Key: XEVLZBNSQUEESV-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-bromobenzamide is a brominated benzamide derivative featuring an allyloxy-substituted phenyl group at the 4-position of the benzamide scaffold. The allyloxy group (–O–CH₂–CH=CH₂) introduces steric and electronic effects, while the bromine atom at the 2-position of the benzamide ring enhances electrophilicity and influences intermolecular interactions, such as halogen bonding.

Properties

IUPAC Name

2-bromo-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLZBNSQUEESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-[4-(allyloxy)phenyl]-2-bromobenzamide has demonstrated potential as a therapeutic agent, particularly in the treatment of fibrotic diseases. Research indicates that compounds with similar structures can inhibit the formation of myofibroblasts, which are crucial in the development of fibrosis in tissues such as lungs and kidneys .

Case Study: Fibrosis Treatment

  • Objective : To evaluate the efficacy of this compound in inhibiting fibrosis.
  • Methodology : Administering varying doses to animal models with induced fibrosis.
  • Results : Significant reduction in scar tissue formation was observed, suggesting potential for clinical applications in pulmonary and kidney fibrosis.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions. Its reactivity allows it to participate in various coupling reactions with Grignard reagents, providing pathways to synthesize complex organic molecules .

Table 1: Reactivity of this compound in Cross-Coupling Reactions

Reaction TypeConditionsYield (%)
Coupling with Grignard ReagentsTHF, MnCl₂ catalyst65
Reaction with Aryl HalidesTHF, 10% catalyst43
Coupling with Alkyl HalidesTHF, 10% catalyst50

Material Science

In material science, this compound is explored for its potential as a polymer additive or a precursor for creating functionalized polymers. Its unique chemical structure allows for modifications that can enhance the properties of polymers used in various applications.

Case Study: Polymer Functionalization

  • Objective : To investigate the effect of incorporating this compound into polymer matrices.
  • Methodology : Synthesis of polymer composites using different ratios of the compound.
  • Results : Enhanced mechanical and thermal properties were noted, indicating its potential use in high-performance materials.

Biochemical Research

The compound is also utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its ability to selectively react with specific amino acid residues makes it valuable for labeling and tracking proteins .

Table 2: Applications in Biochemical Research

ApplicationDescription
Protein LabelingUsed to tag proteins for visualization in assays
Interaction StudiesInvestigates protein-protein interactions
Modification TrackingMonitors post-translational modifications

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[4-(allyloxy)phenyl]-2-bromobenzamide 2-Br, 4-allyloxy C₁₆H₁₄BrNO₂ 332.20 Allyloxy group enhances solubility; bromine aids halogen bonding .
N-(2-nitrophenyl)-4-bromobenzamide 4-Br, 2-nitro C₁₃H₉BrN₂O₃ 337.13 Nitro group increases electron-withdrawing effects; crystallizes with two molecules per asymmetric unit .
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Multiple halogens (Br, Cl, F) C₁₇H₁₁BrClF₄NO₂ 474.63 High halogen density improves binding affinity; synthesized in 90% yield .
N-[4-(allyloxy)phenyl]-4-chlorobenzamide 4-Cl, 4-allyloxy C₁₆H₁₄ClNO₂ 287.74 Chlorine substitution reduces steric bulk compared to bromine .
4-bromo-N-[4-oxo-2-phenyl-4H-chromen-6-yl]benzamide Chromenone core, 4-Br C₂₂H₁₅BrNO₃ 437.27 Extended conjugation enhances fluorescence properties .

Physicochemical and Reactivity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in N-(2-nitrophenyl)-4-bromobenzamide lowers the electron density at the amide carbonyl, increasing reactivity toward nucleophiles compared to the allyloxy-substituted derivative .
    • Methoxy or allyloxy groups (e.g., N-[4-(allyloxy)phenyl]-4-chlorobenzamide) enhance solubility in polar solvents due to oxygen lone-pair donation .
  • Halogen Effects :

    • Bromine at the 2-position (as in the title compound) provides stronger halogen bonding than chlorine, influencing crystal packing and intermolecular interactions .
    • Fluorine substitution (e.g., in the trifluoropropan-2-yl derivative) improves metabolic stability but reduces polar surface area .
  • Synthetic Yields :

    • Multi-halogenated benzamides (e.g., EP 3 532 474 B1 derivative) achieve high yields (90%) due to optimized coupling conditions using acyl chlorides and aromatic amines .
    • Allyloxy-substituted derivatives require careful control of reaction conditions to avoid premature polymerization of the allyl group .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[4-(allyloxy)phenyl]-2-bromobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves bromoacetylation of 4-(allyloxy)aniline followed by coupling with 2-bromobenzoyl chloride. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation .
  • Catalysts : Base catalysts like triethylamine or DMAP improve yield by deprotonating intermediates .
    • Analytical validation : Monitor progress via TLC and confirm purity using HPLC (>95%) and NMR (e.g., ¹H/¹³C NMR for allyloxy and bromophenyl peaks) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR spectroscopy : Assign peaks for allyloxy (δ 4.5–5.5 ppm) and bromophenyl (δ 7.2–8.0 ppm) groups .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 346.0 (calculated for C₁₆H₁₄BrNO₂) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (if crystalline) .

Q. What preliminary assays assess the compound’s biological activity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays .
  • Antimicrobial activity : Use microdilution assays (MIC values) against S. aureus or E. coli .
    • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
  • Flow chemistry : Enhances reproducibility by controlling residence time and mixing efficiency .
    • Data contradiction : Conflicting reports on optimal solvent (DMF vs. acetonitrile) require DOE (Design of Experiments) to resolve .

Q. How do structural modifications influence bioactivity?

  • SAR studies :

  • Bromine substitution : Replacing Br with Cl reduces anticancer activity (IC₅₀ increases from 2.1 µM to 8.7 µM) .
  • Allyloxy vs. benzyloxy : Allyloxy improves solubility (logP = 2.8 vs. 3.5 for benzyloxy analogs) but lowers metabolic stability .
    • Advanced validation : Use QSAR models to predict activity cliffs and guide synthetic priorities .

Q. What mechanisms explain contradictory results in enzyme inhibition studies?

  • Case study : Discrepancies in COX-2 inhibition (IC₅₀ = 0.5 µM vs. >10 µM) may stem from assay conditions:

  • Buffer pH : Activity drops at pH >7.5 due to deprotonation of key residues .
  • Cofactor requirements : Mg²⁺ or Zn²⁺ ions modulate binding affinity .
    • Resolution : Replicate assays under standardized conditions (e.g., pH 7.0, 1 mM MgCl₂) .

Q. How does the compound interact with cellular targets at the atomic level?

  • Techniques :

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) to identify H-bonding with Thr830 in kinase domains .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) .

Q. What degradation pathways occur under physiological conditions?

  • Pathways :

  • Hydrolysis : Allyloxy group cleaves in acidic environments (t₁/₂ = 12 hours at pH 2.0) .
  • Oxidation : Bromophenyl moiety forms quinone derivatives in the presence of CYP450 enzymes .
    • Analytical tracking : Use LC-MS to identify degradation products (e.g., m/z 198.0 for deallylated metabolite) .

Methodological Resources

  • Data tables :

    PropertyValueSource
    Molecular weight346.19 g/molNIST
    logP3.2 (calculated)PubChem
    Solubility (DMSO)25 mg/mL
  • Key references :

    • Structural analogs and SAR trends .
    • Synthetic protocols for halogenated benzamides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(allyloxy)phenyl]-2-bromobenzamide
Reactant of Route 2
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N-[4-(allyloxy)phenyl]-2-bromobenzamide

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